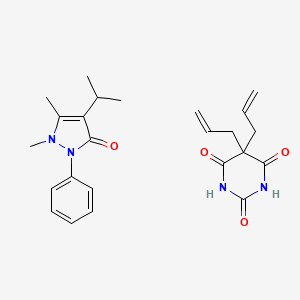
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one is a pharmaceutical compound that combines the properties of two active ingredients: allobarbital and propyphenazone. Allobarbital is a barbiturate derivative known for its sedative and anticonvulsant properties, while propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects. This combination is used to enhance the therapeutic effects of both components, providing relief from pain, fever, and anxiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of allobarbital involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide, followed by the addition of allyl bromide to form the final product. Propyphenazone is synthesized through the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and alkylation with isopropyl bromide.
Industrial Production Methods
Industrial production of allobarbital mixture with propyphenazone involves the large-scale synthesis of both components, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. The mixture is then formulated into various dosage forms, such as tablets or liquid preparations, for pharmaceutical use.
化学反応の分析
Types of Reactions
Allobarbital and propyphenazone undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective reduced forms.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of allobarbital can lead to the formation of barbituric acid derivatives, while propyphenazone oxidation can produce various ketones and alcohols.
Reduction: Reduction of allobarbital can yield dihydroallobarbital, and propyphenazone reduction can result in the formation of secondary amines.
Substitution: Substitution reactions can produce halogenated derivatives of both compounds.
科学的研究の応用
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one has several scientific research applications:
Chemistry: Used as a model compound in studying the kinetics and mechanisms of barbiturate and NSAID reactions.
Biology: Employed in research on the effects of sedatives and analgesics on biological systems.
Medicine: Investigated for its potential use in treating conditions such as epilepsy, chronic pain, and fever.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Allobarbital
Allobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission and sedation. It also has anticonvulsant properties by stabilizing neuronal membranes and reducing excitability.
Propyphenazone
Propyphenazone works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. Propyphenazone also has mild central nervous system depressant effects.
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Aminophenazone: A related NSAID with similar analgesic and antipyretic effects.
Paracetamol: An analgesic and antipyretic drug often compared with propyphenazone.
Uniqueness
The combination of allobarbital and propyphenazone is unique due to its dual action, providing both sedative and analgesic effects. This makes it particularly useful in treating conditions that require both pain relief and sedation, such as severe headaches, migraines, and certain types of neuralgia.
特性
CAS番号 |
34356-64-4 |
|---|---|
分子式 |
C24H30N4O4 |
分子量 |
438.5 g/mol |
IUPAC名 |
5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C10H12N2O3/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h5-10H,1-4H3;3-4H,1-2,5-6H2,(H2,11,12,13,14,15) |
InChIキー |
IGRYLJCVPLWLLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Key on ui other cas no. |
34356-64-4 |
同義語 |
Pabialgin P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)
![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)

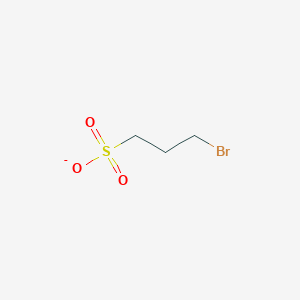
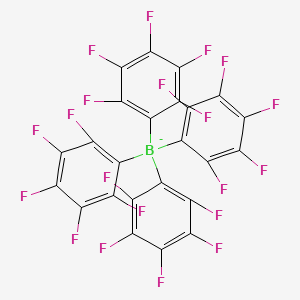
![N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE](/img/structure/B1229289.png)
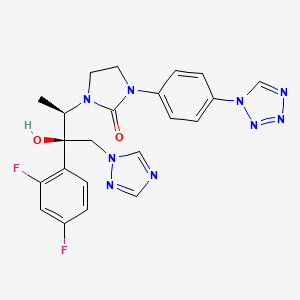


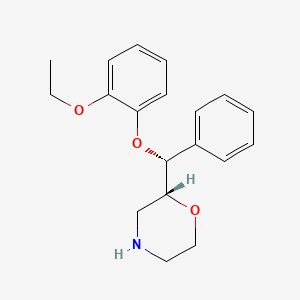
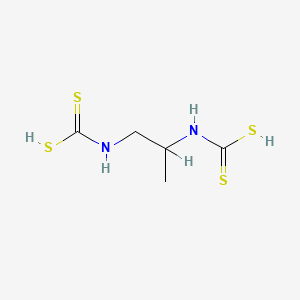

![[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate](/img/structure/B1229299.png)
